1-(1,3-benzodioxol-5-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that features a benzodioxole moiety linked to a pyrimidine dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized from catechol and formaldehyde under acidic conditions to form 1,3-benzodioxole.
Alkylation: The benzodioxole is then alkylated with a suitable alkyl halide to introduce the 5-ylmethyl group.
Pyrimidine Dione Formation: The alkylated benzodioxole is reacted with a pyrimidine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzodioxol-5-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-benzodioxol-5-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- 1-(1,3-benzodioxol-5-ylmethyl)-5-methylpyrimidine-2,4(1H,3H)-dione
Uniqueness
1-(1,3-benzodioxol-5-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzodioxole moiety provides additional sites for chemical modification, enhancing its versatility in various applications.
Properties
Molecular Formula |
C13H12N2O4 |
---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12N2O4/c1-8-4-12(16)14-13(17)15(8)6-9-2-3-10-11(5-9)19-7-18-10/h2-5H,6-7H2,1H3,(H,14,16,17) |
InChI Key |
CBSYKHIQMIFGSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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